molecular formula C12H11BrN2OS B14905126 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one

2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one

Cat. No.: B14905126
M. Wt: 311.20 g/mol
InChI Key: BMQVJJRYCMKZGP-UHFFFAOYSA-N
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Description

2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one is an organic compound that features a bromophenyl group, a thioether linkage, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 2-bromothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Fragments: The final step involves coupling the bromophenyl thioether with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

Medicinal chemists may explore this compound for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
  • 2-((2-Fluorophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
  • 2-((2-Iodophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one

Uniqueness

The presence of the bromine atom in 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one may impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanyl-1-(1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C12H11BrN2OS/c1-15-7-9(6-14-15)11(16)8-17-12-5-3-2-4-10(12)13/h2-7H,8H2,1H3

InChI Key

BMQVJJRYCMKZGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CSC2=CC=CC=C2Br

Origin of Product

United States

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